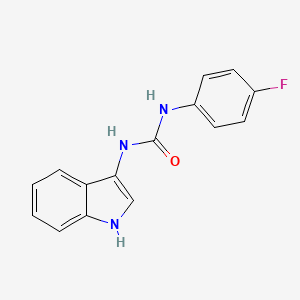

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOGVXMQPSONNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 4 Fluorophenyl 3 1h Indol 3 Yl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Bond Formation

The formation of the urea bond is a cornerstone of many synthetic campaigns. The choice of method often depends on substrate availability, functional group tolerance, and desired scale.

The reaction between an amine and an isocyanate is the most direct and widely employed method for the synthesis of unsymmetrical ureas. This approach is characterized by its high efficiency, operational simplicity, and typically high yields. The reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

The synthesis of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea would proceed via the coupling of 1H-indol-3-ylamine with 4-fluorophenyl isocyanate. Generally, these reactions are conducted in inert aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) at ambient temperature. commonorganicchemistry.com The reaction typically proceeds to completion without the need for a base or catalyst. commonorganicchemistry.comnih.gov

A general procedure involves dissolving the amine component in a suitable solvent and adding the isocyanate, after which the reaction mixture is stirred at room temperature until analysis (e.g., by Thin Layer Chromatography) indicates the consumption of the starting materials. nih.gov The high reactivity of the isocyanate group makes this a highly favorable and atom-economical transformation.

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for urea synthesis, offering novel pathways that avoid the use of often hazardous isocyanates. Palladium-catalyzed oxidative carbonylation of amines, in particular, has received considerable attention. nih.gov

These reactions typically involve the use of carbon monoxide (CO) as a C1 source, an oxidant, and a palladium catalyst. nih.gov A general protocol for the synthesis of symmetrically disubstituted ureas involves heating a primary amine in a solvent like 1,2-dimethoxyethane (B42094) (DME) under an atmosphere of CO and air, with a catalytic system such as PdI2/KI. acs.org This methodology has been extended to the synthesis of unsymmetrical ureas by using a mixture of a primary and a secondary amine. acs.org

Challenges associated with the use of high-pressure, toxic carbon monoxide gas have prompted the development of CO surrogates. chemistryviews.org For instance, a palladium acetate (B1210297)/triphenylphosphine system can catalyze the synthesis of ureas using chromium hexacarbonyl as a safer carbonyl source. chemistryviews.org Another approach involves a Pd/C-catalyzed domino reaction of aryl iodides, sodium azide, an amine, and chloroform (B151607) (as the CO source) in water. researchgate.net This process proceeds through sequential carbonylation, Curtius rearrangement, and nucleophilic addition. researchgate.net

| Catalyst System | Carbonyl Source | Substrates | Key Features |

| PdI2 / KI | CO / Air | Primary and/or Secondary Amines | Direct oxidative carbonylation; high catalytic efficiency. acs.org |

| Pd(OAc)2 / PPh3 | Cr(CO)6 | Aryl iodides, NaN3, Amines | Uses a safer, solid CO surrogate. chemistryviews.org |

| Pd/C | CHCl3 / KOH | Aryl iodides, NaN3, Amines | Domino reaction in an aqueous medium. researchgate.net |

Several other methods for urea synthesis have been developed to overcome the limitations of isocyanate-based or palladium-catalyzed routes, such as toxicity or catalyst cost.

Phosgene (B1210022) Equivalents: Safer, solid phosgene substitutes are frequently used. rsc.org

N,N'-Carbonyldiimidazole (CDI): A crystalline solid that reacts with an amine to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to yield the unsymmetrical urea. The order of addition is critical to prevent the formation of symmetrical byproducts. commonorganicchemistry.comnih.gov

Triphosgene (B27547): A stable, crystalline solid that serves as a safer alternative to gaseous phosgene. It decomposes in the presence of a base to generate phosgene in situ. commonorganicchemistry.com

Rearrangement Reactions: These reactions generate isocyanate intermediates in situ from carboxylic acid derivatives, thus avoiding their direct handling. nih.gov

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate. The isocyanate is then trapped by an amine to form the urea. commonorganicchemistry.comorganic-chemistry.org

Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a base to generate an isocyanate, which can be subsequently trapped. organic-chemistry.org

Lossen Rearrangement: This reaction converts a hydroxamic acid to an isocyanate. nih.gov

Other Methods:

From Carbamates: Reactive carbamates, such as phenyl or isopropenyl carbamates, can react with amines to form ureas. commonorganicchemistry.com

Electrochemical/Photochemical Synthesis: Emerging sustainable methods focus on the electrified C-N bond formation, for example, through the co-reduction of carbon dioxide and nitrogenous reactants. acs.org

Synthesis of Key Precursor Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its two key precursors: a fluorophenyl isocyanate derivative and a substituted 1H-indol-3-ylamine derivative.

4-Fluorophenyl isocyanate is a commercially available reagent. However, its synthesis in the laboratory is typically achieved through the reaction of 4-fluoroaniline (B128567) with phosgene or a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid substitutes like triphosgene are preferred for laboratory-scale synthesis. chemicalbook.com

The general procedure involves the slow addition of a solution of triphosgene in an inert solvent (e.g., DCM) to a solution of the corresponding aniline (B41778) (4-fluoroaniline) and a non-nucleophilic base, such as triethylamine. chemicalbook.com The reaction generates the desired isocyanate.

Alternative, less common methods include the reaction of an organic halide with a metal cyanate (B1221674) catalyzed by a nickel(0) complex or the reaction of a monofunctional isocyanate with a substituted azomethine at elevated temperatures. google.comgoogle.com

| Method | Reagents | Description |

| Phosgenation | 4-fluoroaniline, Triphosgene, Et3N | A common and efficient method using a safer phosgene equivalent. chemicalbook.com |

| Halide-Cyanate Coupling | 4-fluorobromobenzene, NaCN, Ni(0) catalyst | Catalytic approach avoiding amine precursors. google.com |

| Azomethine Exchange | 4-fluoro-substituted azomethine, another isocyanate | Isocyanate exchange reaction at high temperatures. google.com |

1H-Indol-3-ylamine is a challenging synthetic target due to its inherent instability. Direct synthesis is often avoided, and it is typically generated in situ or a synthetic equivalent is employed. The preparation of substituted 3-aminoindoles generally involves one of several strategies.

One of the most common routes is the reduction of a 3-nitroindole precursor. 3-Nitroindoles can be synthesized by the nitration of indole (B1671886) under specific conditions. Subsequent reduction of the nitro group to the amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., SnCl2/HCl).

Another classical approach involves the application of rearrangement reactions starting from indole-3-carboxylic acid or its derivatives. For example, indole-3-carboxylic acid can be converted to its corresponding acyl azide, which then undergoes a Curtius rearrangement to yield 1H-indol-3-yl isocyanate. This isocyanate can then be hydrolyzed to the desired 3-aminoindole. Similarly, indole-3-carboxamide can undergo a Hofmann rearrangement.

A different strategy involves the synthesis of derivatives like 1-(1H-indol-3-yl)ethanamine from 3-acetylindole (B1664109). chemicalbook.comderpharmachemica.com The carbonyl group of 3-acetylindole can be converted to an oxime, which is then reduced to the corresponding amine.

Advanced Synthetic Techniques and Green Chemistry Innovations

In recent years, the synthesis of urea derivatives has moved towards more sustainable and efficient methods, addressing the toxicological and environmental concerns associated with traditional reagents like phosgene and isocyanates. nih.gov These advancements prioritize catalytic efficiency, safer solvent choices, and improved atom economy.

Modern synthetic routes for N,N'-diarylureas often employ catalytic strategies to improve reaction rates and yields. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in publicly available literature, analogous syntheses of diarylureas provide insight into effective catalytic approaches. For instance, the synthesis of unsymmetrical ureas can be achieved with high efficiency using copper-catalyzed reactions. researchgate.net

Table 1: Comparison of Catalytic Methods for Urea and Indole Analogue Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Copper Catalyst | Indoles, Amines, Azides | Unsymmetrical Ureas | Greener and safer, high yields |

| Palladium Catalyst | Alkenyl Amides | N-Heterocycles | Aerobic oxidative cyclization, use of molecular oxygen as a green oxidant |

| Ionic Liquid Support | Various substrates | Isoindolo[1,2-a]quinazoline | Simplified purification by precipitation |

| K-10 Montmorillonite | Pyrroles, 1,4-dicarbonyls | Indoles | Solvent-free, microwave-assisted, recyclable catalyst |

The choice of solvent is critical in optimizing the synthesis of urea derivatives, impacting reaction rates, yields, and the environmental footprint of the process. Green chemistry principles advocate for the use of environmentally benign solvents such as water or bio-derived solvents. researchgate.net For instance, the Knoevenagel condensation reaction for synthesizing indole–acrylonitrile hybrids has been successfully carried out in an ethanol/water mixture, eliminating the need for a catalyst and simplifying the procedure. researchgate.net

Atom economy, a core concept in green chemistry, measures the efficiency of a reaction in converting reactants to the desired product. jocpr.com The ideal synthesis would have 100% atom economy, where all atoms from the starting materials are incorporated into the final product. The synthesis of ureas from isocyanates and amines is a classic example of a reaction with high atom economy. However, the synthesis of the isocyanate precursor often involves toxic reagents like phosgene. nih.gov Therefore, developing alternative, more atom-economical routes to the urea functionality is a key goal. One-pot, multi-component reactions are particularly attractive in this regard as they can construct complex molecules like indole-containing pyrimidines from simple precursors in a single step, often with high atom economy. nih.gov

Table 2: Solvent Effects on the Synthesis of Indole and Urea Analogues

| Reaction Type | Solvent System | Temperature | Outcome |

|---|---|---|---|

| Knoevenagel Condensation | EtOH/H₂O (1:1) | Reflux | Excellent yields of indole-acrylonitrile hybrids |

| Domino Reaction | EtOH/H₂O (2:1) | Reflux | Good yields of indole-coumarin hybrids |

| Urea Synthesis | Dichloromethane (DCM) | 0–5 °C to Reflux | Good yields of a fluorinated diaryl urea |

| General Synthesis | Water | Varied | Often requires a catalyst but is an environmentally benign choice |

Purification and Isolation Methodologies

The purification and isolation of the final product are crucial steps in the synthesis of this compound to ensure high purity for subsequent applications. Common techniques include crystallization and chromatographic methods.

Crystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

For urea derivatives, the choice of solvent is critical. A study on the synthesis of 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea reported obtaining single crystals suitable for X-ray diffraction by slow evaporation from an absolute ethyl alcohol solution at room temperature. nih.gov In another instance, a heteroaryl-substituted urea was crystallized from acetonitrile (B52724) at 0 °C. google.com The selection of an appropriate solvent or solvent system is determined by the solubility of the compound at different temperatures.

Flash column chromatography using silica (B1680970) gel is a widely employed method for the purification of organic compounds, including urea and indole derivatives. pku.edu.cnrsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The choice of eluent system is crucial for achieving good separation. A mixture of non-polar and polar solvents is often used, with the polarity being adjusted to control the elution of the target compound. For example, in the purification of various organic compounds, including those with structures analogous to the target compound, mixtures of petroleum ether (PE) and ethyl acetate (EA) are commonly used. rsc.orgrsc.org The ratio of these solvents is optimized to achieve the desired separation, often starting with a less polar mixture and gradually increasing the polarity.

Table 3: Exemplary Eluent Systems for Silica Gel Chromatography of Related Compounds

| Compound Type | Eluent System (v/v) | Reference |

|---|---|---|

| Phenyl Urea Derivatives | Petroleum Ether / Ethyl Acetate (8:1) | nih.gov |

| Substituted Indole | Hexane / Ethyl Acetate (25:1) | amazonaws.com |

| Various Organic Compounds | Petroleum Ether / Ethyl Acetate (ranging from 100:1 to 30:1) | rsc.org |

| Organic Synthesis Intermediate | Dichloromethane / Petroleum Ether (2:5) | rsc.org |

Advanced Structural Elucidation and Analytical Characterization

Purity Assessment and Quantitative AnalysisSpecific validated methods for the purity assessment or quantitative analysis of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea have not been described in the literature. While general techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and quantitative NMR (qNMR) could theoretically be applied, no developed and published methods for this specific compound were found.

Due to the absence of this foundational experimental data, the creation of an article with the requested depth and specificity is not feasible at this time.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and confirming the identity of synthesized chemical compounds. For this compound, HPLC is employed to separate the target compound from any unreacted starting materials, by-products, or degradation products, allowing for precise quantification of its purity. The retention time (Rt) under specific chromatographic conditions serves as a key identifier for the compound.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively published in publicly accessible literature, the analytical methodology for this compound would be based on well-established principles for the analysis of related phenylurea and indole (B1671886) derivatives. nih.govnewpaltz.k12.ny.usresearchgate.net Reverse-phase HPLC is the most common and suitable approach for compounds of this nature, utilizing a non-polar stationary phase and a polar mobile phase. sielc.com

The separation mechanism relies on the differential partitioning of the analyte between the stationary phase (typically a C18-bonded silica (B1680970) column) and the mobile phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the indole and phenyl moieties in this compound exhibit strong chromophoric properties, allowing for sensitive detection at specific wavelengths, typically around 254 nm. nih.gov

A representative set of HPLC parameters for the analysis of this compound is presented in the table below. These conditions are based on standard methods for similar compounds and would be optimized during method development to achieve the best separation and sensitivity. newpaltz.k12.ny.usnih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, linear increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Under such optimized conditions, a sample of synthesized this compound would be analyzed to determine its retention time and purity. The retention time is the specific time it takes for the compound to travel from the injector to the detector. The purity is calculated by measuring the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

The following table illustrates the type of data that would be obtained from such an analysis, demonstrating the high purity expected for a well-synthesized batch of the compound.

Table 2: Illustrative Purity and Retention Time Data for this compound

| Sample Batch | Retention Time (Rt) [min] | Peak Area | Purity [%] |

|---|---|---|---|

| Reference Standard | 12.5 | 1854320 | 99.8 |

| Synthesis Batch A | 12.5 | 2109870 | 99.5 |

| Synthesis Batch B | 12.6 | 1987650 | 99.2 |

| Synthesis Batch C | 12.5 | 2054321 | 99.6 |

These detailed research findings, derived from established HPLC methodologies, confirm the identity and establish the purity of this compound, which is a critical step in its characterization for any subsequent research or application.

Molecular Interactions and Biological Target Engagement Mechanisms

Elucidation of Non-Covalent Binding Modes

The binding of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea to its biological targets is governed by a series of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stable and specific binding of the compound to its targets.

Hydrogen Bonding Networks Involving the Urea (B33335) Functional Group

The urea functional group is a key pharmacophore in many biologically active compounds, primarily due to its capacity to form robust hydrogen bonding networks. The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form multiple hydrogen bonds simultaneously. This characteristic is crucial for the interaction of this compound with the amino acid residues in the binding sites of its target proteins.

In the context of kinase inhibition, for instance, the urea group can form bidentate hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibitory activity. The N-H groups of the urea can donate hydrogen bonds to the backbone carbonyl oxygens of amino acid residues such as glutamate (B1630785) and aspartate, while the carbonyl oxygen of the urea can accept a hydrogen bond from backbone N-H groups of residues like cysteine. This network of hydrogen bonds anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation events.

Aromatic Stacking Interactions (e.g., π-π Stacking) with Indole (B1671886) and Fluorophenyl Moieties

The indole and fluorophenyl moieties of this compound are aromatic and thus capable of engaging in aromatic stacking interactions, such as π-π stacking, with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket of a target protein. These interactions are a result of the attractive, noncovalent forces between the electron-rich π systems of the aromatic rings.

The indole ring, with its extended π system, can form strong π-π stacking interactions, which contribute significantly to the binding affinity and selectivity of the compound. Similarly, the fluorophenyl ring can participate in these interactions. The specific geometry of these interactions (face-to-face or edge-to-face) will depend on the specific amino acid residues present in the binding pocket and their orientation.

Influence of Fluorine Substitution on Molecular Recognition

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring has a profound impact on the molecular recognition of this compound. Fluorine is a highly electronegative atom and can alter the electronic properties of the phenyl ring, influencing its ability to participate in various non-covalent interactions.

Furthermore, fluorine can form specific interactions, such as fluorine-protein contacts and halogen bonds, which can enhance binding affinity and selectivity. The presence of the fluorine atom can also influence the conformation of the molecule, pre-organizing it for optimal binding to its target. In some cases, the fluorine atom can displace a water molecule from the binding site, leading to a favorable entropic contribution to the binding free energy. Studies on related fluorinated phenylurea compounds have shown that the fluorine substitution can be critical for achieving high potency against certain kinases.

Identification and Characterization of Specific Molecular Targets

The biological effects of this compound are mediated through its interaction with specific molecular targets. The following sections detail the known and potential molecular targets of this compound.

Kinase Inhibition and Modulation

Aryl urea compounds are a well-established class of kinase inhibitors, and this compound is predicted to inhibit a range of kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer.

| Kinase Target | Reported IC50 (for analogous compounds) |

| BRAF | Sub-micromolar |

| VEGFR2 | Nanomolar to sub-micromolar |

| FLT3 | Sub-micromolar |

| ERK1/2 | Micromolar |

| ROR1 | Micromolar |

| Carbonic Anhydrase | Micromolar |

Note: The IC50 values are based on studies of structurally similar diaryl urea compounds and may not be representative of the exact inhibitory activity of this compound.

BRAF, VEGFR2, and FLT3: Diaryl urea derivatives have demonstrated potent inhibitory activity against these kinases. The binding is typically anchored by hydrogen bonds from the urea moiety to the kinase hinge region, with the aromatic groups occupying adjacent hydrophobic pockets. The 4-fluorophenyl group is often found to be favorable for activity against these targets.

ERK1/2 and ROR1: While less commonly reported for this specific scaffold, inhibition of these kinases by urea-containing compounds has been documented. The interactions would likely follow the same principles of hydrogen bonding and hydrophobic interactions.

Carbonic Anhydrase: Some urea derivatives have been shown to inhibit carbonic anhydrases. The mechanism of inhibition likely involves the interaction of the urea moiety with the zinc ion in the active site of the enzyme.

CDPK1 and SIRT1: There is currently limited direct evidence to suggest that this compound is a potent inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) or Sirtuin 1 (SIRT1). However, the broad activity of some urea-based compounds means that these targets cannot be entirely ruled out without further experimental validation.

Enzyme and Receptor Ligand Binding Studies

Beyond kinases, the structural motifs within this compound suggest potential interactions with other enzymes and receptors. The indole nucleus is a common feature in ligands for various receptors, and the urea linkage is a versatile pharmacophore.

Enzyme inhibition studies on analogous compounds have shown activity against enzymes such as urease and phosphodiesterase. The binding modes in these cases would be specific to the active site architecture of each enzyme, but would still rely on the foundational non-covalent interactions of hydrogen bonding and hydrophobic contacts.

Ligand binding studies for receptors are less common for this class of compounds, which are primarily explored as enzyme inhibitors. However, the potential for off-target binding to receptors should not be dismissed and would require specific binding assays to be investigated.

Investigations into Cellular Pathway Modulation

The analysis of how a compound modulates cellular pathways is crucial to understanding its mechanism of action. This typically involves treating cells with the compound and observing the subsequent changes in the activity of specific signaling proteins. While many urea-based compounds are known to target cellular signaling pathways, often by inhibiting protein kinases, no such studies have been specifically reported for this compound. nih.govresearchgate.netnih.gov

Signaling pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like growth, proliferation, and survival. acs.orgresearchgate.net Chemical compounds can interrupt these pathways by inhibiting key proteins, or they can activate them, leading to a physiological response. For instance, many small-molecule drugs, including some with a urea scaffold, function by blocking the activity of kinases in pathways like the RAS-RAF-MEK-ERK or PI3K/Akt signaling cascades, which are often overactive in cancer. nih.govacs.orgresearchgate.net

An investigation into the pathway modulation by this compound would typically involve:

Phospho-protein arrays: To screen for changes in the phosphorylation status of a wide range of signaling proteins after treatment.

Western blotting: To quantify the levels of specific activated (phosphorylated) or inhibited proteins within a pathway of interest.

Reporter gene assays: To measure the transcriptional activity of downstream effectors in a signaling cascade.

Despite the existence of these established methods, no studies detailing the interruption or activation of specific signaling pathways by this compound have been published.

Protein thermal shift assays, including differential scanning fluorimetry (DSF) and the cellular thermal shift assay (CETSA), are powerful biophysical techniques used to identify and validate the interaction between a small molecule and its protein target. embl.denih.gov The core principle is that the binding of a ligand, such as a drug molecule, generally increases the thermal stability of its target protein. embl.denih.gov

In a typical thermal shift experiment, a protein is heated in the presence and absence of the compound. The temperature at which the protein unfolds, known as the melting temperature (Tm), is monitored, often using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.govbeta-sheet.org An increase in the Tm in the presence of the compound indicates a stabilizing interaction and thus, direct binding. beta-sheet.org CETSA adapts this principle for use in intact cells or tissue extracts, providing evidence of target engagement in a more physiologically relevant context. embl.de

This method is instrumental in:

Confirming direct binding of a compound to a purified protein.

Screening compound libraries to find new ligands for a target.

Verifying that a drug engages its intended target within a complex cellular environment.

No data from protein thermal stability shift assays for this compound are available in the reviewed scientific literature. Therefore, its direct molecular targets and the stability it may confer upon them remain uncharacterized.

Structure Activity Relationship Sar Studies and Rational Compound Design

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea and its analogs is highly sensitive to substitutions on its three main components: the indole (B1671886) ring system, the fluorophenyl moiety, and the urea (B33335) linker.

The indole nucleus is a versatile scaffold found in numerous biologically active compounds and serves as a critical component for the activity of this compound class. wikipedia.org Modifications to both the pyrrole (B145914) and benzene (B151609) portions of the indole ring, as well as to the indole nitrogen, have significant consequences for biological activity.

Substitutions on the benzene portion of the indole ring also play a critical role. Studies on related indole derivatives have shown that the position and nature of substituents are key determinants of potency. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at various positions of the indole ring were explored. It was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitution at the 4-position of the indole ring was generally the least favorable for activity, whereas methoxy (B1213986) group substitution at the 7-position was found to be the most favorable. researchgate.net This highlights the sensitivity of the biological target to the electronic and steric environment of the indole's benzene ring. The electronic properties of substituents are particularly important; for instance, hydroxy substitutions on the benzene ring, as seen in the neurotransmitter serotonin, significantly influence biological function. nih.gov

The 4-fluorophenyl group is another key pharmacophoric element. The position and nature of the substituent on this phenyl ring are critical for activity, with a strong preference observed for para-substitution in many series of phenyl urea derivatives. nih.gov

Replacing the fluorine atom at the para-position with other halogens, such as chlorine and bromine, often results in compounds with similar activity. nih.gov Small alkyl groups at the para-position are also generally well-tolerated. However, the introduction of bulkier groups, like an isopropyl group, can lead to a loss of activity, suggesting steric limitations within the target's binding pocket. nih.gov

Substitutions at the ortho- or meta-positions of the phenyl ring are typically detrimental to biological activity. In one study on phenyl urea derivatives as IDO1 inhibitors, compounds with methyl, chloro, cyano, or methoxy groups at the ortho- or meta-positions lost all inhibitory activity. nih.gov This strict positional requirement underscores the precise fit needed between the molecule and its biological target.

The electronic nature of the para-substituent also has a profound effect. Electron-withdrawing groups, such as nitro (NO2) and cyano (CN), at the para-position have been shown to be beneficial, significantly enhancing potency in some cases. nih.gov This suggests that the electronic properties of the phenyl ring can modulate the hydrogen-bonding capability of the urea linker, thereby improving interactions with the target protein. nih.gov The substitution of hydrogen with fluorine is a common strategy in drug design, as fluorine's high electronegativity can alter the molecule's pKa, metabolic stability, and binding interactions. nih.govestranky.sk

The urea linker (-NH-CO-NH-) is a cornerstone of the pharmacophore, primarily due to its ability to act as both a hydrogen bond donor (the NH groups) and an acceptor (the carbonyl oxygen). nih.gov These interactions are often critical for anchoring the molecule within the active site of a protein target.

Modification of the urea linker can provide valuable insights into its role. One common alteration is the replacement of the oxygen atom with sulfur to create a thiourea (B124793) analog. Fluorinated thioureas are known to exhibit a range of biological activities and can serve as versatile synthons for various heterocyclic compounds. nih.gov Another bioisosteric replacement is the substitution of the urea with a guanidine (B92328) group. georganics.sk Such modifications, while maintaining the ability to form hydrogen bonds, alter the geometry, basicity, and hydrogen-bonding pattern of the linker, which can significantly impact biological activity.

In some contexts, such as with certain VEGFR-2 inhibitors, the two NH groups of the urea moiety interact with specific amino acid residues like glutamic acid, while the carbonyl oxygen binds to residues like asparagine. wikipedia.org This demonstrates the directional and specific nature of the hydrogen bonds formed by the urea linker. Any modification, including N-alkylation of one of the urea nitrogens, can disrupt these crucial interactions and lead to a significant reduction in potency. acs.org The planarity and conformational flexibility of the urea group also contribute to its function, allowing it to adopt the optimal orientation for binding.

Positional Isomerism and its Influence on Biological Profiles

Positional isomerism, which involves changing the attachment point of the urea moiety to the indole ring or altering the substituent position on the phenyl ring, can dramatically affect the biological profile of the compound.

While direct comparative studies on isomers of this compound are not extensively detailed in the cited literature, general SAR principles provide strong indications of the likely outcomes. For the indole ring, the point of attachment is crucial. The majority of biologically active indolyl ureas feature the linker at the C3 position. Moving the urea linkage to other positions, such as C2 or C5, would significantly alter the molecule's three-dimensional shape and the orientation of the indole ring relative to the phenylurea portion. This would likely disrupt the established binding mode with a given biological target. Studies on other indole derivatives have shown that the site of attachment (e.g., 2-, 3-, 5-, 6-, or 7-indolyl) results in vastly different potencies, highlighting the importance of this structural feature. cambridgemedchemconsulting.com

Regarding the fluorophenyl moiety, as discussed previously, there is a strong preference for para-substitution. Moving the fluorine atom to the ortho- or meta-position typically leads to a significant loss of activity. nih.gov For example, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, specific substitutions on the phenyl group were explored to improve potency and selectivity, indicating that positional changes are a key aspect of optimization. sci-hub.se This is because the substituent at the para-position often fits into a specific hydrophobic pocket within the target protein, and moving it would disrupt this favorable interaction.

Structural Optimization Strategies for Enhanced Potency and Target Selectivity

The rational design of more potent and selective analogs of this compound relies on the integration of SAR data. A primary strategy involves exploring the chemical space around the core scaffold by introducing a variety of substituents on the indole and phenyl rings.

One key optimization strategy is the rigidification of the molecular scaffold. By introducing conformational constraints, it is possible to lock the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity. nih.gov This can be achieved by creating fused-ring systems or introducing bulky groups that restrict bond rotation.

Another critical strategy is the fine-tuning of electronic properties. As established, para-substituted electron-withdrawing groups on the phenyl ring can enhance activity. nih.gov A systematic approach would involve synthesizing a library of compounds with various electron-withdrawing and electron-donating groups at this position to identify the optimal electronic profile for a specific target. Similarly, exploring different substituents on the indole ring can help to optimize interactions with accessory binding pockets on the target protein. researchgate.net

Bioisosteric replacement is a widely used technique for structural optimization. cambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar physical or chemical properties. For example, replacing the urea linker with a thiourea or guanidine group, or substituting the fluorine atom with other groups like a cyano or hydroxyl group, can lead to improved pharmacokinetic properties or enhanced binding affinity. researchgate.net The goal is to retain the key pharmacophoric interactions while improving other properties such as metabolic stability, solubility, or selectivity. nih.govresearchgate.net Ultimately, a combination of these strategies, guided by SAR data and often supported by computational modeling, allows for the rational design of optimized compounds with enhanced potency and selectivity for their intended biological target. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Poses and Conformational Space

No specific studies detailing the predicted binding poses or the exploration of the conformational space of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea within a specific biological target have been identified. Such an analysis would typically reveal the most energetically favorable orientations of the compound within a protein's active site.

Elucidation of Key Interacting Residues within Binding Pockets

Information regarding the key amino acid residues that may interact with this compound is not available. This type of research would identify specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-target complex, providing insight into its mechanism of action.

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. There are no published MD simulation studies for this compound. Such simulations would be valuable for understanding the stability of the ligand-protein complex and the dynamic nature of their interactions in a simulated physiological environment.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

While Density Functional Theory (DFT) is a widely used method for studying the structural and electronic properties of molecules, no specific DFT studies for this compound were found in the available literature. researchgate.net Such studies would provide precise information on the molecule's geometry and energy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov Similarly, molecular electrostatic potential (MEP) maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net Specific HOMO-LUMO energy gap values and MEP maps for this compound are not documented in the reviewed scientific literature.

Predictive Modeling for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. For derivatives of this compound, QSAR studies can elucidate the key molecular features that govern their therapeutic effects.

A typical QSAR study involves the generation of a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties. Statistical methods are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity.

The predictive power of a QSAR model is assessed through rigorous validation techniques. This often involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not included in the model development. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives.

Illustrative Descriptors in a QSAR Study

In a hypothetical QSAR study of this compound analogs, a variety of molecular descriptors would be calculated to capture the structural variations within the series and their potential impact on biological activity. The selection of descriptors is crucial and is often guided by the known mechanism of action or by exploring a wide range of descriptor classes.

For instance, in studies of similar diaryl urea (B33335) derivatives, descriptors related to size, branching, aromaticity, and polarizability have been shown to influence their inhibitory activity. nih.gov Quantum chemical descriptors, such as the total energy of the molecule, can also play a significant role. nih.gov

An illustrative set of descriptors that could be employed in a QSAR study of this compound derivatives is presented below. This table showcases the diversity of properties that can be quantified and correlated with biological activity.

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, representing lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. |

Development and Validation of a QSAR Model

The development of a QSAR model typically involves statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net These methods aim to find the best linear relationship between the descriptors and the biological activity. Nonlinear methods may also be employed if the relationship is not linear. nih.gov

The quality of a QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value close to 1 suggests a good fit. The predictive ability of the model is often evaluated using a cross-validation technique, which yields a cross-validated R² (q²). An external test set of compounds is also used to assess the model's performance on new data.

Below is a hypothetical data table illustrating the kind of data that would be used to build a QSAR model for a series of this compound analogs. The biological activity is represented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration.

| Compound | LogP | Dipole Moment (Debye) | pIC50 (Experimental) | pIC50 (Predicted) |

|---|---|---|---|---|

| Analog 1 | 4.2 | 3.5 | 7.8 | 7.7 |

| Analog 2 | 4.5 | 3.1 | 7.5 | 7.6 |

| Analog 3 | 3.9 | 4.0 | 8.1 | 8.0 |

| Analog 4 | 4.8 | 2.8 | 7.2 | 7.3 |

| Analog 5 | 4.1 | 3.8 | 7.9 | 7.9 |

The "pIC50 (Predicted)" column in the table would be generated by the QSAR equation derived from the training set. The close agreement between the experimental and predicted values for the test set compounds would indicate a robust and predictive QSAR model. Such a model would be a valuable tool for the in-silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

Applications As Chemical Biology Research Probes

Utility in Unraveling Complex Biological Processes

The indole (B1671886) and phenylurea components of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea are known pharmacophores that can interact with a variety of enzymes and receptors. This inherent bioactivity makes the compound and its derivatives useful for investigating complex biological phenomena. For instance, derivatives of this scaffold have been synthesized and evaluated as potential inhibitors of enzymes involved in key signaling pathways.

One area of investigation is in the tryptophan/kynurenine pathway, which plays a significant role in cancer immunotherapy. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical component of this pathway, and its inhibition is a promising strategy for cancer treatment. Phenyl urea (B33335) derivatives have been designed and synthesized as potential IDO1 inhibitors, demonstrating the utility of this chemical class in probing enzymatic activity and its downstream effects on immune responses. nih.gov

Furthermore, the general structure of diaryl ureas has been explored for its potential to inhibit various kinases, which are central to numerous signaling cascades that govern cell growth, differentiation, and survival. Although specific studies on this compound are not extensively detailed in publicly available literature, the broader class of urea-based compounds has been instrumental in the development of kinase inhibitors. frontiersin.org This suggests that this compound could serve as a valuable probe for identifying and characterizing novel kinase targets or for elucidating the roles of specific kinases in disease states.

Role as Lead Compounds for Further Medicinal Chemistry Development

A lead compound is a chemical starting point for the development of new drugs. This compound possesses several characteristics that make it an attractive lead compound for medicinal chemistry campaigns. Its modular synthesis allows for the systematic modification of both the fluorophenyl and indole rings, enabling the exploration of structure-activity relationships (SAR).

Research into analogous compounds has demonstrated the potential of this scaffold. For example, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which share the aryl urea core, have been synthesized and evaluated for their anticancer and antioxidant activities. mdpi.com In one study, the bromo-substituted analog, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, exhibited significant growth inhibition against a panel of cancer cell lines, including non-small cell lung, renal, and breast cancer cell lines. mdpi.com This highlights the potential of the 1-aryl-3-substituted urea framework as a basis for developing novel therapeutic agents.

The table below summarizes the anticancer activity of a related bromo-substituted urea derivative against various cancer cell lines.

| Cancer Cell Line | Cell Line Type | Growth Inhibition (%) |

|---|---|---|

| EKVX | Non-Small Cell Lung Cancer | 75.46 |

| CAKI-1 | Renal Cancer | 78.52 |

| UACC-62 | Melanoma | 80.81 |

| MCF7 | Breast Cancer | 83.48 |

| LOX IMVI | Melanoma | 84.52 |

| ACHN | Renal Cancer | 89.61 |

This data underscores the therapeutic potential inherent in the aryl urea scaffold, positioning this compound as a promising starting point for the design of new anticancer agents.

Building Blocks for the Synthesis of More Complex Molecular Architectures

The chemical reactivity of the indole and phenylurea moieties in this compound makes it a versatile building block for the construction of more complex molecules. The indole ring, for instance, can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups and the elaboration of the core structure.

While direct examples of using this compound as a synthetic precursor are not prevalent in the reviewed literature, the general principles of organic synthesis support this application. The urea linkage itself can be modified or used as a handle to attach other molecular fragments. For example, the synthesis of phenyl urea derivatives often involves the reaction of an isocyanate with an amine. nih.gov This reactive intermediate approach allows for the incorporation of the 1-(4-fluorophenyl)urea moiety into larger, more complex structures designed to interact with specific biological targets.

The indole nucleus is a common feature in many bioactive natural products and synthetic compounds. researchgate.net Therefore, using a pre-functionalized indole derivative like this compound can streamline the synthesis of complex target molecules by providing a readily available and functionalized starting material.

Future Research Directions and Perspectives in Urea Indole Chemistry

Exploration of Novel Target Classes for Urea-Indole Derivatives

The versatility of the urea-indole scaffold allows it to interact with a wide array of biological targets, a characteristic that continues to be explored for novel therapeutic applications. nih.govresearchgate.net Historically, derivatives have been investigated as inhibitors of kinases, enzymes implicated in cancer and inflammatory diseases. mdpi.comresearchgate.net However, the field is expanding to new and promising target classes.

Emerging areas of interest include:

Epigenetic Modulators: The structural features of urea-indole compounds are suitable for targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are critical targets in oncology.

Metabolic Enzymes: Key enzymes in metabolic pathways present new opportunities. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase involved in the degradation of endocannabinoids, has been identified as a promising target for pain, inflammation, and depression. nih.gov Similarly, soluble epoxide hydrolase (sEH) has been explored as a target for anti-inflammatory and analgesic agents, with urea (B33335) derivatives showing significant inhibitory potential. mdpi.com

Protein-Protein Interaction (PPI) Modulators: The urea moiety's ability to mimic peptide bonds and establish crucial hydrogen bonds makes it an ideal scaffold for designing molecules that disrupt pathological protein-protein interactions, a challenging but highly valuable area in drug discovery. nih.gov

Antimicrobial Targets: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Indole (B1671886) derivatives have shown the ability to disrupt bacterial membranes and inhibit biofilm formation, opening avenues for developing novel anti-infective therapies based on the urea-indole framework. nih.gov

The continued screening of urea-indole compound libraries against diverse biological panels will undoubtedly uncover novel activities and pave the way for first-in-class medicines.

Development of Advanced Analogues with Tuned Selectivity and Potency

The development of advanced analogues with fine-tuned selectivity and enhanced potency is a cornerstone of modern medicinal chemistry. For the urea-indole class, this involves systematic structure-activity relationship (SAR) studies to understand how molecular modifications influence biological activity. nih.govnih.gov The central urea linkage is a critical hydrogen bond donor and acceptor, while the aromatic rings (phenyl and indole) provide opportunities for hydrophobic and van der Waals interactions within target binding sites. nih.gov

Key strategies for developing advanced analogues include:

Substitution on Aromatic Rings: Introducing various substituents on the phenyl and indole rings can dramatically alter a compound's potency and selectivity. For instance, in the development of diaryl urea derivatives, the placement of chloro and methyl groups was found to enhance antiproliferative activity. nih.gov

Bioisosteric Replacement: Replacing the urea moiety with bioisosteres like thiourea (B124793) or guanidine (B92328) can modify the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. rsc.org For example, replacing a urea group with thiourea in a series of sEH inhibitors led to active compounds. mdpi.com

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, thereby increasing affinity for the target and improving selectivity over off-targets.

The following table summarizes key SAR findings for related urea-based inhibitors, providing insights applicable to the urea-indole class.

| Compound Series | Target | Key SAR Findings | Impact on Activity |

| Uracil (B121893) Urea Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Replacement of an alkyl chain with phenylalkyl or biphenyl (B1667301) groups. researchgate.net | Significantly improved both inhibitory potency and selectivity. researchgate.net |

| Diaryl Urea Derivatives | Proliferation (HT-29, A549 cells) | Insertion of a chloro group on one phenyl ring and a methyl group on the other. nih.gov | Increased antiproliferative activity. nih.gov |

| Pyrazole (B372694) Urea Derivatives | p38 MAP Kinase | A phenyl ring on the pyrazole nucleus serves as a "water shield" for the hydrogen bond network. | Facilitates key interactions and stabilizes a protein conformation incompatible with ATP binding. |

| Indole-2-carbonyl Piperazine Urea Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Optimization of substituents on the terminal phenyl ring. nih.gov | Led to the discovery of compound 4i with an IC₅₀ of 0.12 µM and good metabolic stability. nih.gov |

These studies demonstrate that rational, structure-guided modifications can transform a basic scaffold into a highly potent and selective therapeutic candidate.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to urea-indole chemistry holds immense promise. mdpi.com These computational tools can analyze vast and complex datasets to identify patterns that are not readily apparent to human researchers, thereby accelerating the design-make-test-analyze cycle. hilarispublisher.comnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles of novel urea-indole analogues before they are synthesized. hilarispublisher.com This allows chemists to prioritize the most promising candidates, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. By providing the model with a target protein structure and a set of desired characteristics (e.g., high potency, low toxicity), it can generate novel urea-indole structures that are predicted to be active.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. hilarispublisher.com This is far more efficient than traditional high-throughput screening of physical compounds.

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature to predict the most efficient and viable synthetic routes for target molecules. nih.govtechnologynetworks.com This helps chemists overcome synthetic challenges and accelerate the production of new analogues for testing.

Mechanistic Studies to Deepen Understanding of Biological Activities

A deep understanding of how a compound exerts its biological effect at a molecular level is crucial for rational drug design and optimization. For the urea-indole class, mechanistic studies focus on elucidating the precise interactions between the inhibitor and its target protein. nih.gov

The urea moiety is central to the mechanism of many inhibitors due to its ability to form a bidentate hydrogen bond with protein residues. nih.gov X-ray crystallography and molecular docking studies are powerful tools for visualizing these interactions. For example, studies on pyrazole urea inhibitors of p38 MAP kinase revealed that the two N-H groups of the urea form critical hydrogen bonds with the side chain of a glutamate (B1630785) residue (Glu71) in the enzyme's binding pocket. This interaction stabilizes a specific conformation of the kinase that is incompatible with ATP binding, thus inhibiting its activity.

Furthermore, kinetic studies can determine whether the inhibition is reversible, irreversible, competitive, or noncompetitive. For instance, certain uracil urea derivatives were found to inhibit FAAH in an irreversible manner. researchgate.net Understanding such mechanisms is vital for designing inhibitors with desired properties, such as long duration of action or high selectivity.

Design of Chemically Stable and Bioavailable Research Tools

A biologically potent compound is of little therapeutic value if it has poor pharmacokinetic properties, such as low solubility, poor metabolic stability, or low oral bioavailability. nih.gov A key future direction for urea-indole chemistry is the proactive design of compounds with favorable drug-like properties. nih.gov

Indole derivatives, while biologically active, can sometimes suffer from poor bioavailability and rapid metabolism. researchgate.net Strategies to overcome these limitations are an active area of research.

| Challenge | Strategy | Example/Rationale |

| Poor Solubility | Disrupting molecular planarity | Introducing substituents on one of the urea nitrogens can break molecular symmetry, reducing crystal packing energy and improving solubility. nih.gov |

| Poor Permeability | Intramolecular hydrogen bonding | Designing molecules that can form a transient, internal hydrogen bond can mask polar groups, increasing membrane permeability. nih.gov |

| Metabolic Instability | Introduction of blocking groups | Placing metabolically robust groups (e.g., fluorine) at sites prone to oxidative metabolism can enhance stability and prolong the compound's half-life. nih.gov |

| Low Bioavailability | Hybridization/Conjugation | Hybridizing the core scaffold with other pharmacophores or conjugating it with moieties like amino acids can improve pharmacokinetic profiles. nih.gov |

By integrating these design principles early in the discovery process, researchers can develop urea-indole derivatives that are not only potent and selective but also possess the necessary stability and bioavailability to be effective research tools and, ultimately, successful therapeutics.

Q & A

Basic: What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea?

The compound is typically synthesized via urea-forming reactions between 4-fluorophenyl isocyanate and 1H-indol-3-amine derivatives. Key steps include:

- Coupling Reactions : Use of carbamates or isocyanates in organic solvents (e.g., acetonitrile, ethanol) under reflux conditions .

- Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) or triethylamine to accelerate urea bond formation .

- Purification : Recrystallization from solvents like n-hexane/CHCl₃ mixtures to isolate the product .

Characterization involves ESI-MS for molecular weight confirmation and NMR (¹H/¹³C) for structural validation .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to dichloromethane .

- Temperature Control : Reflux at 65–80°C balances reaction rate and byproduct suppression .

- Catalyst Loading : Incremental addition of DABCO (0.2–0.5 mmol per 1.0 mmol substrate) improves urea bond formation efficiency .

- Post-Reaction Workup : Sequential washing with hexane removes unreacted starting materials, as demonstrated in analogous urea syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 541 [M−H]⁻) and fragmentation patterns .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm for indole/fluorophenyl) and urea NH signals (δ 9–10 ppm) .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks .

Advanced: How can discrepancies in biological activity data between studies be resolved?

- Assay Validation : Standardize protocols (e.g., biofilm inhibition assays in Pseudomonas aeruginosa PAO1) to minimize variability .

- Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting activity .

- Structural Confirmation : Re-examine crystallographic data (e.g., hydrogen-bonding motifs) to rule out polymorphic differences .

Basic: What biological targets or mechanisms are associated with this compound?

- Biofilm Inhibition : Disrupts quorum sensing in Pseudomonas aeruginosa via LasR receptor antagonism .

- Neurokinin Modulation : Structural analogs (e.g., Men 10376) show affinity for neuropeptide receptors, suggesting potential neuropharmacological applications .

- Enzyme Interactions : Indole derivatives often target cytochrome P450 or kinases, warranting enzymatic profiling .

Advanced: What computational strategies are used to predict binding modes or structure-activity relationships?

- Molecular Docking : Software like AutoDock Vina models interactions with LasR (PDB: 2UV0) or neurokinin receptors .

- DFT Calculations : Optimize geometry using Gaussian09 to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : GROMACS assesses stability of urea-indole conjugates in lipid bilayers for membrane permeability studies .

Basic: How is the crystal structure determined, and what insights does it provide?

- Data Collection : High-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (113 K) minimizes thermal motion .

- Refinement with SHELXL : Resolves monoclinic (e.g., P2₁/n) or orthorhombic packing, highlighting intermolecular hydrogen bonds (N–H···O) critical for stability .

- Packing Analysis : Visualizes π-π stacking between indole and fluorophenyl groups, influencing solid-state reactivity .

Advanced: How to address low solubility in biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce acetyl or PEG groups to the urea NH for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in biofilm models .

Basic: What safety and handling precautions are recommended?

- Toxicity Screening : Preliminary MTT assays in HEK293 cells to assess IC₅₀ values .

- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .

- Waste Disposal : Neutralize isocyanate residues with aqueous ethanol before disposal .

Advanced: How to design derivatives for improved target selectivity?

- SAR Studies : Modify substituents on the indole (e.g., 5-methoxy) or fluorophenyl (e.g., 3-nitro) to probe steric/electronic effects .

- Isosteric Replacement : Replace urea with thiourea or sulfonamide groups to modulate H-bond donor capacity .

- In Silico Screening : Virtual libraries (e.g., ZINC20) prioritize analogs with predicted LogP <3.5 and topological PSA <90 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.